3'-Cyano-3-(2,4-dimethylphenyl)propiophenone
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Overview
Description
Preparation Methods
The synthesis of 3’-Cyano-3-(2,4-dimethylphenyl)propiophenone typically involves the reaction of 2,4-dimethylbenzaldehyde with malononitrile in the presence of a base, followed by cyclization and subsequent oxidation . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3’-Cyano-3-(2,4-dimethylphenyl)propiophenone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones under specific conditions.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3’-Cyano-3-(2,4-dimethylphenyl)propiophenone has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3’-Cyano-3-(2,4-dimethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its chemical structure and functional groups . Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
3’-Cyano-3-(2,4-dimethylphenyl)propiophenone can be compared with other similar compounds, such as:
- 3’-Cyano-3-(2,4-dimethylphenyl)acetophenone
- 3’-Cyano-3-(2,4-dimethylphenyl)butyrophenone
These compounds share similar structural features but differ in their chemical properties and reactivity. The uniqueness of 3’-Cyano-3-(2,4-dimethylphenyl)propiophenone lies in its specific functional groups and their arrangement, which influence its reactivity and applications .
Properties
IUPAC Name |
3-[3-(2,4-dimethylphenyl)propanoyl]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO/c1-13-6-7-16(14(2)10-13)8-9-18(20)17-5-3-4-15(11-17)12-19/h3-7,10-11H,8-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPBBDHNNOBLTJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCC(=O)C2=CC=CC(=C2)C#N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644671 |
Source
|
Record name | 3-[3-(2,4-Dimethylphenyl)propanoyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10644671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898793-67-4 |
Source
|
Record name | 3-[3-(2,4-Dimethylphenyl)propanoyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10644671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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